2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester
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Overview
Description
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester typically involves the esterification of 2,5-Cyclohexadiene-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1-carboxylic acid, methyl ester
- 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester
- 2,4-Cyclohexadiene-1-carboxylic acid, methyl ester
Uniqueness
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its methyl ester counterparts. The presence of the isopropyl group can influence the compound’s solubility, boiling point, and overall reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
827615-84-9 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
propan-2-yl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h4-9H,3H2,1-2H3 |
InChI Key |
BSEAQQZQZPOZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C=CCC=C1 |
Origin of Product |
United States |
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